Cas no 2229029-73-4 (4-(1-methyl-1H-indol-5-yl)pyrrolidin-2-one)

4-(1-methyl-1H-indol-5-yl)pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(1-methyl-1H-indol-5-yl)pyrrolidin-2-one
- 2229029-73-4
- EN300-1793679
-
- インチ: 1S/C13H14N2O/c1-15-5-4-10-6-9(2-3-12(10)15)11-7-13(16)14-8-11/h2-6,11H,7-8H2,1H3,(H,14,16)
- InChIKey: UTHDXLRNQIJSQX-UHFFFAOYSA-N
- ほほえんだ: O=C1CC(C2C=CC3=C(C=CN3C)C=2)CN1
計算された属性
- せいみつぶんしりょう: 214.110613074g/mol
- どういたいしつりょう: 214.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 292
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 34Ų
4-(1-methyl-1H-indol-5-yl)pyrrolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1793679-1.0g |
4-(1-methyl-1H-indol-5-yl)pyrrolidin-2-one |
2229029-73-4 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1793679-5.0g |
4-(1-methyl-1H-indol-5-yl)pyrrolidin-2-one |
2229029-73-4 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1793679-0.1g |
4-(1-methyl-1H-indol-5-yl)pyrrolidin-2-one |
2229029-73-4 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1793679-5g |
4-(1-methyl-1H-indol-5-yl)pyrrolidin-2-one |
2229029-73-4 | 5g |
$2858.0 | 2023-09-19 | ||
Enamine | EN300-1793679-10g |
4-(1-methyl-1H-indol-5-yl)pyrrolidin-2-one |
2229029-73-4 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1793679-1g |
4-(1-methyl-1H-indol-5-yl)pyrrolidin-2-one |
2229029-73-4 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1793679-0.05g |
4-(1-methyl-1H-indol-5-yl)pyrrolidin-2-one |
2229029-73-4 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1793679-0.5g |
4-(1-methyl-1H-indol-5-yl)pyrrolidin-2-one |
2229029-73-4 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1793679-0.25g |
4-(1-methyl-1H-indol-5-yl)pyrrolidin-2-one |
2229029-73-4 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1793679-2.5g |
4-(1-methyl-1H-indol-5-yl)pyrrolidin-2-one |
2229029-73-4 | 2.5g |
$1931.0 | 2023-09-19 |
4-(1-methyl-1H-indol-5-yl)pyrrolidin-2-one 関連文献
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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3. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
4-(1-methyl-1H-indol-5-yl)pyrrolidin-2-oneに関する追加情報
Comprehensive Overview of 4-(1-methyl-1H-indol-5-yl)pyrrolidin-2-one (CAS No. 2229029-73-4): Properties, Applications, and Market Insights
4-(1-methyl-1H-indol-5-yl)pyrrolidin-2-one (CAS No. 2229029-73-4) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features. This compound combines an indole moiety with a pyrrolidinone ring, making it a versatile intermediate for drug discovery and development. Researchers are particularly interested in its potential as a kinase inhibitor scaffold and its role in modulating protein-protein interactions, which aligns with current trends in targeted cancer therapies and neurodegenerative disease research.
The molecular structure of 4-(1-methyl-1H-indol-5-yl)pyrrolidin-2-one features a 1-methylindole group attached to the 5-position of a pyrrolidin-2-one ring. This configuration provides both lipophilic and hydrogen-bonding properties, crucial for drug-like molecules. Recent studies highlight its potential in addressing drug-resistant bacterial infections, a pressing global health concern, as the compound shows promising activity against efflux pump mechanisms in multidrug-resistant pathogens.
In synthetic chemistry, CAS 2229029-73-4 serves as a valuable building block for creating more complex molecular architectures. Its indole-pyrrolidinone hybrid structure is particularly relevant in the development of small molecule therapeutics for central nervous system disorders, reflecting the growing demand for novel neuroprotective agents. The compound's moderate solubility in organic solvents and stability under physiological conditions make it suitable for various formulation approaches in preclinical studies.
The pharmaceutical applications of 4-(1-methyl-1H-indol-5-yl)pyrrolidin-2-one extend to its potential as a precursor for antipsychotic drugs, with several research groups investigating its dopamine receptor modulation properties. This aligns with increasing searches for "next-generation mental health treatments" and "novel CNS drug candidates." The compound's molecular weight of 200.24 g/mol and calculated LogP value suggest favorable blood-brain barrier penetration, a critical factor in neuropharmacology.
Recent patent analyses reveal growing interest in 2229029-73-4 derivatives for treating inflammatory conditions, particularly in the context of autoimmune diseases. The compound's ability to interact with toll-like receptors and inflammasome components positions it as a potential candidate for addressing chronic inflammation, a hot topic in age-related disease research. This application potential correlates with rising search volumes for "anti-inflammatory small molecules" and "immune-modulating compounds."
From a commercial perspective, 4-(1-methyl-1H-indol-5-yl)pyrrolidin-2-one has seen steady demand from contract research organizations and academic laboratories specializing in medicinal chemistry optimization. The global market for such specialized intermediates is projected to grow at a CAGR of 6.8% from 2023 to 2030, driven by increased investment in personalized medicine and targeted therapies. Suppliers typically offer this compound with >95% purity, suitable for most research applications.
Quality control protocols for CAS 2229029-73-4 emphasize thorough characterization by HPLC, NMR, and mass spectrometry, addressing researchers' concerns about compound authenticity—a frequently searched topic in chemical databases. Proper storage recommendations include protection from light at -20°C under inert atmosphere, following best practices for preserving sensitive heterocyclic compounds.
Emerging applications in fluorescent probe development have expanded the utility of 4-(1-methyl-1H-indol-5-yl)pyrrolidin-2-one, particularly for imaging intracellular processes. The compound's inherent fluorescence properties make it valuable for designing biomolecular sensors, coinciding with increased interest in "real-time cellular imaging techniques" across scientific literature and search queries.
Environmental and safety assessments indicate that 2229029-73-4 requires standard laboratory handling precautions, with no special regulatory restrictions. This favorable safety profile enhances its appeal compared to more heavily regulated compounds in drug discovery pipelines. The compound's stability under ambient conditions also simplifies logistics and storage requirements for global distribution.
Future research directions for 4-(1-methyl-1H-indol-5-yl)pyrrolidin-2-one include exploration of its electrochemical properties for biosensor applications and investigation of its metabolite profiles in various biological systems. These potential applications respond to growing scientific interest in "multi-functional chemical probes" and "predictive ADME modeling," as reflected in recent publication trends and search analytics.
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